molecular formula C15H9ClN4S B12584271 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine CAS No. 646509-49-1

2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine

Cat. No.: B12584271
CAS No.: 646509-49-1
M. Wt: 312.8 g/mol
InChI Key: UCHDBQDDBGEAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine core substituted with a chloro group at the 2-position and a naphthalen-1-ylsulfanyl group at the 6-position. The presence of these substituents imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro and naphthalen-1-ylsulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the naphthalen-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using naphthalenethiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted purines .

Scientific Research Applications

2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chloro and naphthalen-1-ylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-phenylsulfanyl-7H-purine
  • 2-chloro-6-benzylsulfanyl-7H-purine
  • 2-chloro-6-methylsulfanyl-7H-purine

Uniqueness

Compared to these similar compounds, 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine stands out due to the presence of the naphthalen-1-ylsulfanyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

646509-49-1

Molecular Formula

C15H9ClN4S

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine

InChI

InChI=1S/C15H9ClN4S/c16-15-19-13-12(17-8-18-13)14(20-15)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,17,18,19,20)

InChI Key

UCHDBQDDBGEAEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.